5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one
CAS No.:
Cat. No.: VC17468192
Molecular Formula: C5H9N3O
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H9N3O |
---|---|
Molecular Weight | 127.14 g/mol |
IUPAC Name | 5-(2-aminoethyl)-1,2-dihydropyrazol-3-one |
Standard InChI | InChI=1S/C5H9N3O/c6-2-1-4-3-5(9)8-7-4/h3H,1-2,6H2,(H2,7,8,9) |
Standard InChI Key | PLOSFZSRWGGYMQ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(NNC1=O)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-(2-aminoethyl)-1,2-dihydropyrazol-3-one, reflects its core pyrazolone ring system substituted with a 2-aminoethyl group at the 5-position. The pyrazolone ring exists in a partially unsaturated state, with one double bond between N1 and C2, while the ketone group at C3 introduces polarity. The aminoethyl side chain (–CH₂CH₂NH₂) provides a primary amine functional group, enabling participation in hydrogen bonding and protonation-dependent solubility .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₉N₃O | |
Molecular Weight | 127.14 g/mol | |
IUPAC Name | 5-(2-aminoethyl)-1,2-dihydropyrazol-3-one | |
Canonical SMILES | C1=C(NNC1=O)CCN | |
InChI Key | PLOSFZSRWGGYMQ-UHFFFAOYSA-N |
The Standard InChI string (InChI=1S/C5H9N3O/c6-2-1-4-3-5(9)8-7-4/h3H,1-2,6H2,(H2,7,8,9)
) encodes the compound’s connectivity and stereochemical features. The aminoethyl group’s flexibility allows conformational adaptability, which is critical for binding to biological targets or metal ions .
Solubility and Stability
While explicit solubility data for the base compound are unavailable, its hydrochloride salt (5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, CAS 66643-75-2) exhibits enhanced water solubility due to ionic character . The dihydrochloride derivative has a molecular weight of 200.06 g/mol and a formula of C₅H₁₁Cl₂N₃O, with the amine group protonated to –NH₃⁺ . The free base is likely stable under anhydrous conditions but may undergo hydrolysis in acidic or basic environments due to the ketone and amine functionalities .
Synthesis Pathways
Cyclocondensation Strategies
Pyrazolones are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-diketones or β-keto esters. For 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one, a plausible route involves reacting 2-hydrazinylethylamine with a β-keto acid derivative such as levulinic acid (4-oxopentanoic acid). The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and tautomerization to form the pyrazolone ring .
General Reaction Scheme:
-
Hydrazine Formation:
-
Cyclization:
Intramolecular dehydration forms the pyrazolone ring. -
Purification:
Crystallization or chromatography isolates the product.
Salt Formation
The dihydrochloride salt is synthesized by treating the free base with hydrochloric acid, as evidenced by the existence of 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS 66643-75-2) . This salt improves solubility for biological testing or coordination chemistry applications .
Metal Ion | Coordination Mode | Potential Application |
---|---|---|
Cu(II) | N,O-chelation | Antioxidant catalysts |
Fe(III) | N,O-bridging | Magnetic materials |
Zn(II) | Monodentate | Enzyme inhibition studies |
Analytical Characterization
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for the pyrazolone ring protons (δ 6.5–7.5 ppm), methylene groups in the aminoethyl side chain (δ 2.8–3.5 ppm), and amine protons (δ 1.5–2.5 ppm).
-
¹³C NMR: Carbonyl carbon at δ 170–180 ppm, aromatic carbons at δ 110–130 ppm, and aliphatic carbons at δ 30–50 ppm .
Infrared (IR) Spectroscopy:
Mass Spectrometry:
-
ESI-MS typically shows a molecular ion peak at m/z 127.14 ([M+H]⁺).
X-ray Crystallography
Single-crystal X-ray studies of related pyrazolones reveal planar ring systems with bond lengths consistent with partial double-bond character between N1 and C2 . Hydrogen bonding between the amine and ketone groups stabilizes the crystal lattice .
Biological Activity and Research Directions
Future Research Priorities
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